molecular formula C14H20N2O2 B2817528 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide CAS No. 439096-49-8

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide

Cat. No.: B2817528
CAS No.: 439096-49-8
M. Wt: 248.326
InChI Key: HAHGEYFRQNGRPD-UHFFFAOYSA-N
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Description

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is a chemical compound that belongs to the pyrroles class of organic compounds. It has the molecular formula C14H20N2O2 and a molecular weight of 248.326. This compound is characterized by the presence of a pyrrole ring, an acetyl group, and a cycloheptyl group attached to the nitrogen atom of the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the reaction of a pyrrole derivative with an acetylating agent and a cycloheptyl amine. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst, such as methanesulfonic acid, under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where the acetyl or cycloheptyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with different functional groups replacing the acetyl or cycloheptyl groups.

Scientific Research Applications

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide: Similar structure with a cyclopentyl group instead of a cycloheptyl group.

    4-acetyl-N-cyclohexyl-1H-pyrrole-2-carboxamide: Similar structure with a cyclohexyl group.

Uniqueness

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide is unique due to the presence of the cycloheptyl group, which may impart different steric and electronic properties compared to its cyclopentyl and cyclohexyl analogs

Properties

IUPAC Name

4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10(17)11-8-13(15-9-11)14(18)16-12-6-4-2-3-5-7-12/h8-9,12,15H,2-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHGEYFRQNGRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330141
Record name 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439096-49-8
Record name 4-acetyl-N-cycloheptyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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